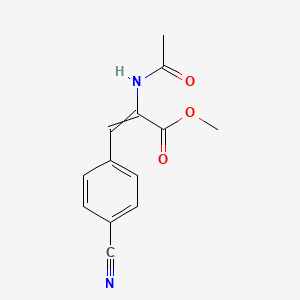Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
CAS No.: 556829-03-9
Cat. No.: VC8379791
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 556829-03-9 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | XGWADRKREUTTSV-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC |
| Canonical SMILES | CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate belongs to the class of α,β-unsaturated esters with acetamide and cyanoaryl substituents. Its structure comprises:
-
Acetamide group: A carbonyl-linked methylamine moiety at the C2 position.
-
4-Cyanophenyl group: A benzene ring substituted with a cyano group at the para position, attached to the C3 carbon.
-
Prop-2-enoate backbone: An α,β-unsaturated ester system with a methyl ester at the terminal carboxylate.
Comparisons to structurally similar compounds, such as methyl 2-acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4), reveal that the cyano group’s electron-withdrawing nature likely enhances the compound’s reactivity in conjugate addition reactions .
Table 1: Comparative Molecular Properties of Related Enoate Esters
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of α,β-unsaturated esters typically involves Knoevenagel condensation or Horner-Wadsworth-Emmons reactions. For methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, a plausible route includes:
-
Acetamide Introduction: Protection of an amine group via acetylation, as seen in the synthesis of methyl 2-acetamido-3-(3-pyridyl)propanoate .
-
Cyanoaryl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-cyanophenyl group.
-
Enoate Formation: Condensation of a ketone or aldehyde with a methyl malonate derivative under acidic or basic conditions .
Case Study: Ethyl 2-Cyano-3-Morpholin-4-Ylprop-2-enoate
The synthesis of ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate (CAS 6630-64-4) involves a three-step process:
-
Morpholine Attachment: Reaction of morpholine with ethyl cyanoacetate.
-
Knoevenagel Condensation: Treatment with an aldehyde to form the α,β-unsaturated system.
-
Purification: Column chromatography to achieve >90% purity .
This methodology could be adapted for the target compound by substituting morpholine with 4-cyanobenzaldehyde.
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Expected peaks include:
-
NMR (¹H): Key signals would involve:
Pharmaceutical and Industrial Applications
Material Science Applications
The compound’s conjugated system suggests utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume